Benzyl hydrazinecarbodithioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-aminocarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAPOZNYUAPWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405638 | |
| Record name | Benzyl hydrazinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-31-2 | |
| Record name | NSC244036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl hydrazinecarbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl Hydrazinecarbodithioate and Its Derivatives
Conventional Synthetic Routes to Benzyl (B1604629) Hydrazinecarbodithioate
Benzyl hydrazinecarbodithioate, often abbreviated as SBDTC, is conventionally synthesized through a one-pot, multi-component reaction. researchgate.net The process typically begins with the reaction of hydrazine (B178648) hydrate (B1144303) with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent like ethanol. This reaction is conducted at low temperatures, often around 0°C in an ice bath, to form a potassium dithiocarbazate salt intermediate. nih.gov
Following the formation of this salt, benzyl chloride is added dropwise to the mixture while maintaining the low temperature and continuous stirring. nih.gov The benzyl group is introduced via nucleophilic substitution, leading to the formation of the S-benzyl ester of dithiocarbazic acid, which is this compound. The final product, which appears as a yellow solid, can then be isolated from the reaction mixture. nih.gov This synthetic pathway is valued for its efficiency in assembling the target molecule from readily available starting materials. researchgate.net
Synthesis of Schiff Base Derivatives of this compound
The presence of a terminal primary amine group (-NH₂) in this compound makes it an ideal substrate for the synthesis of Schiff bases. Schiff bases, characterized by the azomethine or imine group (-N=CH-), are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. rdd.edu.iq This reaction provides a straightforward method for extending and modifying the structure of SBDTC, leading to a wide array of derivatives with diverse chemical properties. rdd.edu.iqiucr.org
Condensation Reactions with Diverse Carbonyl Compounds (Aldehydes, Ketones)
The synthesis of Schiff base derivatives of this compound is most commonly achieved by a condensation reaction between SBDTC and various aldehydes or ketones. The reaction involves heating an equimolar mixture of SBDTC and the respective carbonyl compound in a suitable solvent, typically absolute ethanol. iucr.org The mixture is often refluxed for a period ranging from a few minutes to several hours to ensure the completion of the reaction. rdd.edu.iqscirp.org
Upon cooling, the resulting Schiff base derivative precipitates out of the solution and can be collected by filtration, washed with a cold solvent like ethanol, and dried. iucr.orgiucr.org This method has been successfully employed to synthesize a wide variety of Schiff bases using carbonyl compounds such as 2-hydroxy-1-naphthaldehyde (B42665), 5-methylisatin, 2,4,5-trimethoxybenzaldehyde, and 2-furylmethylketone. rdd.edu.iqiucr.orgiucr.orgtandfonline.com The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the infrared (IR) spectrum. nih.gov
The table below summarizes the synthesis of several Schiff base derivatives of this compound through condensation reactions.
| Carbonyl Compound | Resulting Schiff Base | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-hydroxy-1-naphthaldehyde | [Benzyl(2-hydroxy-1-naphthylidene) hydrazine carbodithioate] | Ethanol, Reflux 6h | 70% | rdd.edu.iq |
| 5-methylisatin | (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate | Ethanol, 80°C, 15 min | 80% | iucr.org |
| Phenyl(pyridin-3-yl)methanone (3-benzoylpyridine) | Benzyl-2-[phenyl(pyridin-3-yl)methylidene]hydrazinecarbodithioate | Ethanol, Heated | 87% | rdd.edu.iq |
| 2-furylmethylketone | Benzyl N-[1-(furan-2-yl)ethylidene]hydrazine-carbodithioate | Ethanol, Heated on steam bath for 10 min | 80% | iucr.org |
| 4-hydroxy-2-methoxybenzaldehyde | (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene) hydrazinecarbodithioate | Not specified | 80% | nih.gov |
| 1,10-phenanthroline-2,9-dicarboxaldehyde | (2,2')-Benzyl 2,2'-(1,10-phenanthroline-2,9-diyl)bis(methan-1-yl-1-ylidene)-bis(hydrazinecarbodithioate) | Ethanol, Reflux 3h | Not specified | scirp.org |
Functionalization and Derivatization Strategies for Structural Modification
Beyond the initial synthesis of Schiff bases, this compound derivatives can undergo further functionalization and derivatization to create more complex structures. A primary strategy for modification involves the chelation of the Schiff base ligands with various transition metal ions. nih.gov The Schiff bases derived from SBDTC often act as bidentate or tridentate ligands, coordinating with metal ions like Ni(II), Cu(II), Zn(II), and Cd(II) through the azomethine nitrogen and the thione sulfur atoms. rdd.edu.iqtandfonline.com This process typically involves reacting the Schiff base ligand with a metal salt in an alcoholic solution to yield stable metal complexes. nih.govrdd.edu.iqekb.eg The resulting complexes often exhibit distinct geometries, such as square planar or octahedral, depending on the metal ion and coordination environment. rdd.edu.iqekb.eg
Another key derivatization strategy involves the inherent ability to tune the properties of the final compound by carefully selecting the initial carbonyl reactant. rdd.edu.iqiucr.org Reacting SBDTC with different aldehydes and ketones introduces a variety of functional groups and steric or electronic properties to the molecule. iucr.org For instance, the use of chloroacetophenone isomers allows for the investigation of how the position of a substituent on an aromatic ring influences the properties of the resulting Schiff base and its metal complexes. nih.gov
Furthermore, the dithiocarbazate moiety itself can be a site for further reactions. For example, Schiff bases of SBDTC can serve as precursors for the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles through reactions with reagents such as acetic anhydride. researchgate.net These functionalization and derivatization pathways highlight the modular nature of SBDTC chemistry, allowing for the systematic modification of the molecular structure to achieve desired chemical properties.
Advanced Structural Elucidation of Benzyl Hydrazinecarbodithioate and Its Derivatives
Spectroscopic Analysis for Comprehensive Structural Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of benzyl (B1604629) hydrazinecarbodithioate. Techniques such as infrared, nuclear magnetic resonance, ultraviolet-visible, and mass spectrometry each offer unique information, culminating in a detailed structural profile.
Infrared Spectroscopy: Vibrational Mode Assignments
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In benzyl hydrazinecarbodithioate (BHDTC), characteristic vibrational bands confirm its structural integrity.
Experimental and theoretical studies, often employing Density Functional Theory (DFT), provide a detailed assignment of these vibrational modes. orientjchem.org For BHDTC, key experimental bands are observed at approximately 3304 cm⁻¹ and 3183 cm⁻¹, which are attributed to the stretching vibrations of the –NH₂ group and the thione group [–NH–C(=S)], respectively. orientjchem.orgresearchgate.net The presence of the C=S group is further indicated by a weaker band around 1084 cm⁻¹. rdd.edu.iq The IR spectra of Schiff base derivatives of S-benzyl dithiocarbazate also show a characteristic band for the azomethine (C=N) group, typically appearing in the range of 1575-1631 cm⁻¹. rdd.edu.iqnih.gov
A comparative table of key experimental IR frequencies for this compound is presented below.
| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) | Reference |
| N-H Asymmetric Stretch | –NH₂ | 3304 | orientjchem.orgresearchgate.net |
| N-H Symmetric Stretch | –NH | 3183 | orientjchem.orgresearchgate.net |
| C=S Stretch | Thione | ~1084 | rdd.edu.iq |
This table presents selected key vibrational frequencies for the primary functional groups in this compound.
Theoretical calculations using methods like DFT/B3LYP with a 6-311G(3df,3pd) basis set are often used to support these experimental assignments, showing a high degree of consistency. orientjchem.org
Nuclear Magnetic Resonance Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Resonance Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
In the ¹H NMR spectrum of this compound derivatives, the protons of the S-benzyl group are characteristic. The methylene (B1212753) (S-CH₂) protons typically appear as a singlet at approximately δ 4.41-4.60 ppm. rdd.edu.iqresearchgate.net The aromatic protons of the benzyl ring appear as a multiplet in the region of δ 7.27-7.43 ppm. rsc.org A broad singlet corresponding to the imide (N-H) proton is often observed at a downfield chemical shift, around δ 10.80-13.50 ppm, which suggests its thione tautomeric form in solution. rdd.edu.iqresearchgate.net The disappearance of this signal upon complexation with metal ions indicates deprotonation. researchgate.net
The ¹³C NMR spectrum provides further structural confirmation. The carbon of the thione (C=S) group in the free ligand is highly deshielded and appears at approximately δ 194.42 ppm. rdd.edu.iq The methylene carbon (S-CH₂) of the benzyl group resonates around δ 66-68 ppm. rsc.org The aromatic carbons of the benzyl ring typically show signals in the range of δ 128-136 ppm. rdd.edu.iqrsc.org
A summary of typical NMR chemical shifts is provided below.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | N-H (imide) | 10.80 - 13.50 | rdd.edu.iqresearchgate.net |
| ¹H | Aromatic (benzyl) | 7.27 - 7.43 | rsc.org |
| ¹H | S-CH₂ (benzyl) | 4.41 - 4.60 | rdd.edu.iqresearchgate.net |
| ¹³C | C=S (thione) | ~194.42 | rdd.edu.iq |
| ¹³C | Aromatic (benzyl) | 128 - 136 | rdd.edu.iqrsc.org |
| ¹³C | S-CH₂ (benzyl) | 66 - 68 | rsc.org |
This table presents representative chemical shift ranges for key nuclei in this compound and its derivatives based on available literature.
Ultraviolet-Visible Spectroscopy: Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For this compound derivatives, the spectra are characterized by several absorption bands corresponding to specific electronic transitions.
Typically, two main types of transitions are observed: π→π* and n→π. nih.govnih.gov The intense bands at shorter wavelengths (e.g., 212-289 nm) are generally assigned to π→π transitions originating from the aromatic rings and the azomethine (C=N) group in Schiff base derivatives. nih.govnih.gov The bands at longer wavelengths (e.g., 316-395 nm) are attributed to n→π* transitions, which involve the non-bonding electrons on the sulfur and nitrogen atoms of the dithiocarbazate moiety and the nitrogen of the azomethine group. nih.govresearchgate.netnih.gov
The electronic absorption data for some derivatives are summarized below.
| Derivative | Wavelength (nm) | Assignment | Reference |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | 241, 289 | π→π* (aromatic, azomethine) | nih.gov |
| 316, 395 | n→π* (azomethine, dithiocarbazate) | nih.gov | |
| (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene) hydrazinecarbodithioate | 212, 278 | π→π* (aromatic) | nih.gov |
| 321 | n→π* (imine) | nih.gov |
This table highlights the electronic transitions observed in different derivatives of this compound.
Mass Spectrometry: Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uni-saarland.de
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺·) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting fragments. A primary and highly characteristic fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-S bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another expected fragmentation would involve the loss of the benzyl group as a radical, leaving the charged hydrazinecarbodithioate fragment. Further fragmentation of the hydrazinecarbodithioate moiety could involve the loss of neutral molecules such as CS₂ or NH₂-NH. In studies of related benzylamines, the elimination of ammonia (B1221849) (NH₃) is a prominent fragmentation pathway at low collision energies. nih.gov
Crystallographic Investigations: Solid-State Structural Determination
Molecular Geometry and Conformation Analysis
Crystallographic studies reveal key structural features of this compound and its derivatives. The parent compound, BHDTC, crystallizes in a monoclinic system with the space group P2₁/c. orientjchem.org The C=S bond length in derivatives is typically found to be between 1.656 Å and 1.678 Å, which is intermediate between a standard C-S single bond (~1.82 Å) and a C=S double bond (~1.56 Å), indicating some degree of delocalization. orientjchem.orgnih.gov The C-S bond of the S-benzyl group is a typical single bond.
In Schiff base derivatives, the C=N bond length is around 1.27-1.28 Å, confirming its double-bond character. nih.gov The conformation of the dithiocarbazate chain is also of interest. For instance, in (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate, the N2—N3—C10—S10 fragment adopts an anti conformation, while the N2—N3—C10—S11 fragment is syn. nih.gov The molecules often exhibit a twisted conformation, with significant dihedral angles between the various ring systems. nih.govnih.gov Intermolecular hydrogen bonds, commonly of the N—H⋯S type, play a crucial role in stabilizing the crystal packing, often forming dimeric structures. nih.goviucr.org
A summary of crystallographic data for BHDTC and a representative derivative is provided below.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| This compound | Monoclinic | P2₁/c | 19.7221 | 4.8605 | 10.2699 | 90 | 90 | 90 | orientjchem.org |
| Benzyl N′-(2-chlorobenzylidene)hydrazinecarbodithioate | Triclinic | Pī | 11.877 | 11.906 | 12.623 | 68.242 | 71.116 | 82.335 | nih.gov |
This table provides the unit cell parameters for this compound and one of its derivatives, illustrating the type of data obtained from crystallographic analysis.
Elucidation of Tautomerism and Isomerism in Crystal Structures
The phenomenon of tautomerism, the interconversion of structural isomers, is a key feature of this compound derivatives. These compounds can potentially exist in two tautomeric forms: the thione form and the thiol form. Extensive crystallographic evidence has demonstrated that in the solid state, the thione tautomer is predominantly observed. researchgate.netorientjchem.org This is characterized by a distinct carbon-sulfur double bond (C=S) within the hydrazinecarbodithioate moiety. For instance, in the crystal structure of (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate, the molecule unequivocally exists as the thioamide tautomer. nih.gov The C=S bond length in this compound is 1.6544 (16) Å, which is comparable to values reported for other related structures and intermediate between a typical C-S single bond (1.82 Å) and C=S double bond (1.56 Å). nih.gov While the thione form is stable in the solid phase, studies have shown that an equilibrium between the thione and thiol tautomers can exist in solution. orientjchem.org
In addition to tautomerism, isomerism around the C=N double bond, leading to E (entgegen) and Z (zusammen) configurations, plays a crucial role in defining the molecular geometry. The Z isomeric form is often stabilized by the formation of an intramolecular hydrogen bond. A prominent example is (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate, where an intramolecular N-H···O hydrogen bond between the hydrazine (B178648) nitrogen and the oxygen of the isatin (B1672199) moiety locks the molecule in the Z configuration. nih.gov This intramolecular interaction is a recurring motif in similar structures, such as 4-fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate, which also adopts the Z configuration due to a similar hydrogen bond. iucr.org
The conformation of the entire molecule is further defined by a series of torsion angles. For example, in benzyl N′-[1-(3-pyridyl)ethylidene]hydrazinecarbodithioate, the thione sulfur atom is in a trans position relative to the methyl pyridyl fragment with respect to the C-N bond, but adopts a cis position with respect to the benzyl ring across the C-S bond. researchgate.netupm.edu.my The planarity of the dithiocarbazate core and the relative orientations of the aromatic rings are also critical aspects of their isomerism. In many derivatives, the central CN₂S₂ residue is nearly planar. nih.goviucr.org However, the attached aromatic rings are often significantly twisted with respect to this plane and to each other. For instance, in (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate, the dihedral angle between the two benzene (B151609) rings is a substantial 86.80 (8)°. iucr.orgnih.gov This twisted conformation can have significant implications for the molecule's electronic properties and crystal packing.
Table 1: Selected Torsion Angles in this compound Derivatives (°)
| Compound | Torsion Angle | Value (°) | Reference |
|---|---|---|---|
| Benzyl N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate | C=N-N-C | 0.9(3) - 6.9(3) | nih.govnih.gov |
| (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate | N-N-C-S (anti) | 174.23(11) | nih.gov |
| (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate | N-N-C-S (syn) | -6.67(19) | nih.gov |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of this compound derivatives is orchestrated by a sophisticated network of intermolecular interactions, with hydrogen bonds playing a pivotal role. These interactions dictate the formation of supramolecular assemblies, ranging from simple dimers to complex three-dimensional networks.
The most prevalent hydrogen bonds observed are of the N-H···S and N-H···O types. In many structures, the hydrazine N-H group acts as a hydrogen bond donor, while the thione sulfur atom or an oxygen atom from a substituent acts as the acceptor. For instance, in the crystal structure of benzyl N′-(1-methyl-1H-indol-2-ylmethylene)hydrazinecarbodithioate, molecules form inversion dimers linked by pairs of N-H···S hydrogen bonds. iucr.org Similarly, in (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate, pairwise N-H···O hydrogen bonds lead to the formation of inversion dimers, which are then further connected into chains by O-H···S hydrogen bonds. iucr.orgnih.gov
Furthermore, π-π stacking interactions between aromatic rings are frequently observed, contributing to the stabilization of the crystal structure. In benzyl N′-[1-(3-pyridyl)ethylidene]hydrazinecarbodithioate, strong π-π stacking interactions are present between pairs of dithiocarbazate units and also between pairs of pyridine (B92270) rings, with mean separations of 3.27 (5) Å and 3.28 (5) Å, respectively. researchgate.netupm.edu.my These interactions, in conjunction with a long-distance intermolecular N-H···N hydrogen bond, stabilize the molecular packing. researchgate.netupm.edu.myresearchgate.net
The interplay of these various intermolecular forces results in highly ordered and stable crystal structures. The specific nature and geometry of these interactions are dependent on the substituents present on the this compound scaffold, demonstrating the tunability of the supramolecular architecture of this class of compounds.
Table 2: Hydrogen Bond Geometry in this compound Derivatives (Å, °)
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|---|---|---|---|---|---|
| (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate | N-H···O (intramolecular) | 0.86 | 1.93 | 2.659(2) | 141 | nih.gov |
| Benzyl N′-(1-methyl-1H-indol-2-ylmethylene)hydrazinecarbodithioate | N-H···S | 0.88 | 2.59 | 3.454(3) | 167 | iucr.org |
| (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate | N-H···O | 0.86 | 2.11 | 2.954(3) | 167 | nih.gov |
| (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate | O-H···S | 0.82 | 2.50 | 3.288(2) | 162 | nih.gov |
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
DFT has become a principal method for studying the properties of dithiocarbazate derivatives and their Schiff bases. orientjchem.orgnih.gov For BHDTC, quantum chemical computations have been performed using various levels of theory, including DFT with the Becke-3-Lee-Yang-Parr (B3LYP) exchange-correlation functional and a 6-311G(3df,3pd) basis set, as well as Hartree-Fock (HF) and several semi-empirical methods. orientjchem.org These calculations provide a detailed understanding of the molecule's fundamental characteristics.
The initial step in theoretical characterization involves geometry optimization to determine the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. For Benzyl (B1604629) hydrazinecarbodithioate, the geometry has been optimized using the DFT/B3LYP method with the 6-311G(3df,3pd) basis set without any symmetry constraints. orientjchem.org
The optimized structural parameters, including bond lengths and bond angles, show a good correlation with experimental values obtained from X-ray crystallography. orientjchem.org For instance, the C16-S17 bond, which has a reported experimental length of 1.678 Å, was calculated to be 1.656 Å by DFT. orientjchem.org This close agreement validates the computational model. The highest bond order is associated with the C16-S17 bond, confirming its double bond character. orientjchem.org The optimized geometry reveals that the β-nitrogen (-NH) and the thione sulfur (C=S) adopt a trans configuration around the N18-C16 bond. orientjchem.org
Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for BHDTC using DFT/B3LYP/6-311G(3df,3pd)
| Bond | Experimental (Å) orientjchem.org | Calculated (Å) orientjchem.org |
|---|---|---|
| C16-S17 | 1.678 | 1.656 |
| C16-N18 | 1.350 | 1.378 |
| N18-N19 | 1.401 | 1.402 |
| C12-S17 | 1.821 | 1.860 |
Table 2: Comparison of Selected Experimental and Calculated Bond Angles (°) for BHDTC using DFT/B3LYP/6-311G(3df,3pd)
| Angle | Experimental (°) orientjchem.org | Calculated (°) orientjchem.org |
|---|---|---|
| S17-C16-N18 | 124.9 | 125.1 |
| C16-N18-N19 | 119.2 | 118.9 |
| C12-S17-C16 | 102.1 | 100.9 |
Vibrational frequency calculations are essential for interpreting experimental infrared (IR) spectra. Theoretical calculations for BHDTC were performed at the DFT/B3LYP/6-311G(3df,3pd) level of theory. orientjchem.org The calculated vibrational frequencies generally show good agreement with the experimental FT-IR spectrum, often with a high correlation coefficient (r² = 0.999), although calculated values in the gas phase are typically higher than those observed in the solid state. orientjchem.orgnih.gov
Key characteristic bands for BHDTC include the –NH₂ and the thione group [-NH-C(=S)]. orientjchem.org The experimental spectrum shows these bands at 3304 cm⁻¹ and 3183 cm⁻¹, respectively, while the corresponding theoretical values are calculated at 3597 cm⁻¹ and 3461 cm⁻¹. orientjchem.org Another significant band for the symmetric stretching of ν(C=S) is observed experimentally at 1048 cm⁻¹ and is theoretically predicted at 1097 cm⁻¹. orientjchem.org
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for BHDTC
| Assignment | Experimental (cm⁻¹) orientjchem.org | Calculated (cm⁻¹) orientjchem.org |
|---|---|---|
| ν(–NH₂) | 3304 | 3597 |
| ν(–NH-C(=S)) | 3183 | 3461 |
| ν(C=N) | 1610 | 1670 |
The frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are critical in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. orientjchem.orgnih.gov
For BHDTC, the HOMO is primarily localized over the thione sulfur atom (S17), consisting mainly of a p-orbital. The LUMO is distributed from the S17 atom to the adjacent nitrogen atom (N18). orientjchem.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. orientjchem.orgnih.gov This analysis is crucial for predicting how the molecule will interact with other species. orientjchem.org
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). nih.govnih.gov These parameters provide quantitative measures of the molecule's reactivity and its ability to participate in chemical reactions. nih.govnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govorientjchem.org The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net
Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In molecules like BHDTC and its derivatives, these regions are typically located around electronegative atoms such as sulfur and nitrogen. nih.govorientjchem.orgnih.gov
Blue Regions: Indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. These are generally found around hydrogen atoms. nih.govnih.gov
Green Regions: Represent neutral or near-zero potential. researchgate.net
In studies of related S-benzyl dithiocarbazate Schiff bases, the MEP analysis clearly identifies the negative potential sites around the sulfur and nitrogen atoms, confirming them as the primary centers for interaction with electrophiles. nih.govorientjchem.org This mapping provides a visual guide to the molecule's reactivity patterns. researchgate.net
Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular delocalization of electron density, charge transfer, and stabilizing hyperconjugative interactions within a molecule. nih.govnih.govsemanticscholar.org This analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E²) associated with these interactions quantifies their significance. researchgate.net
For Schiff bases derived from S-benzyl dithiocarbazate, NBO analysis has revealed significant intramolecular charge transfer processes that contribute to their stability. nih.govnih.gov These studies often show a high percentage of Lewis structure (typically >97%), with a small contribution from non-Lewis structures arising from electron delocalization. nih.govnih.govnih.gov The analysis can identify strong conjugative interactions, such as those involving π-systems, and quantify the movement of electron clouds from donor to acceptor moieties, which is crucial for understanding the molecule's electronic behavior and bio-activity. semanticscholar.org
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic absorption spectra (UV-Vis) of molecules. nih.govrespectprogram.org It provides information about excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. researchgate.net
While a TD-DFT study specifically for the parent Benzyl hydrazinecarbodithioate is not detailed in the available literature, this method has been successfully applied to its Schiff base derivatives. nih.govnih.gov For these related compounds, TD-DFT calculations, often performed at the B3LYP level, have shown good agreement between theoretical and experimental UV-Vis spectra. nih.govnih.gov The calculations allow for the assignment of electronic transitions, such as π→π* and n→π*, which are characteristic of the chromophores within the molecule, like the dithiocarbazate and azomethine groups. nih.govnih.gov For example, in one derivative, experimental bands at 241, 289, 316, and 395 nm were observed, which correlated well with the transitions predicted by TD-DFT. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Comparative Analysis with Semi-Empirical Quantum Chemical Methods
A comparative analysis of this compound has been conducted using various semi-empirical quantum chemical methods to evaluate their performance in reproducing geometrical parameters. orientjchem.org These methods, including Modified Neglect of Diatomic Overlap (MNDO), Parametric Method 3 (PM3), Austin Model 1 (AM1), Recife Model 1 (RM1), Parametric Method 6 (PM6), and Parametric Method 7 (PM7), were employed alongside ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations for a comprehensive comparison. orientjchem.org The semi-empirical calculations were carried out using the MOPAC2012 program. orientjchem.org
The optimized ground-state geometry of BHDTC was determined without any symmetry constraints using these methods. orientjchem.orgresearchgate.net The results indicate that the β-nitrogen (-N-H) and the thione sulfur (-C=S) adopt a trans configuration around the N18-C16 bond. orientjchem.org Experimental data reveals that the C16-N18 bond is a single bond, a finding that aligns well with the theoretically calculated values. orientjchem.org
A detailed comparison of the calculated bond lengths and bond angles from these semi-empirical methods with experimental X-ray diffraction data and higher-level DFT and HF calculations reveals varying degrees of accuracy. For instance, the experimental bond length of the C16=S17 double bond is reported as 1.678 Å. The theoretical values for this bond length were found to be 1.652 Å (HF), 1.656 Å (DFT), 1.571 Å (MNDO), 1.634 Å (PM3), 1.592 Å (AM1), 1.613 Å (RM1), 1.658 Å (PM6), and 1.660 Å (PM7). orientjchem.org This highlights that while some semi-empirical methods provide reasonable approximations, others can deviate significantly from experimental values. orientjchem.org The highest value of bond order is obtained for the C16-S17 bond, indicating its double bond character. orientjchem.org
Tautomerism in similar hydrazinecarbodithioate molecules has also been investigated theoretically using semi-empirical methods. journalskuwait.org For a related Schiff base, MNDO, AM1, and PM3 calculations predicted the thiol tautomeric form to be thermodynamically more favorable, whereas RM1 and PM6 methods favored the thione tautomer. journalskuwait.org This demonstrates the sensitivity of the predicted stability to the chosen semi-empirical method.
The following tables present a comparative view of the optimized geometric parameters of this compound as determined by various computational methods.
Table 1: Selected Bond Lengths (Å) of this compound
| Bond | Experimental | DFT/B3LYP | HF | MNDO | PM3 | AM1 | RM1 | PM6 | PM7 |
| C16-S17 | 1.678 | 1.656 | 1.652 | 1.571 | 1.634 | 1.592 | 1.613 | 1.658 | 1.660 |
| C16-N18 | 1.341 | 1.365 | 1.343 | 1.393 | 1.369 | 1.385 | 1.371 | 1.348 | 1.350 |
| N18-N19 | 1.401 | 1.390 | 1.368 | 1.383 | 1.389 | 1.398 | 1.383 | 1.383 | 1.381 |
| C16-S15 | 1.761 | 1.794 | 1.765 | 1.713 | 1.701 | 1.730 | 1.722 | 1.745 | 1.748 |
| Data sourced from the Oriental Journal of Chemistry. orientjchem.org |
Table 2: Selected Bond Angles (°) of this compound
| Angle | Experimental | DFT/B3LYP | HF | MNDO | PM3 | AM1 | RM1 | PM6 | PM7 |
| S17-C16-N18 | 124.9 | 125.7 | 126.1 | 129.4 | 128.5 | 129.0 | 127.9 | 126.8 | 126.5 |
| S17-C16-S15 | 120.2 | 119.7 | 120.2 | 122.9 | 122.4 | 122.3 | 122.5 | 120.7 | 120.6 |
| N18-C16-S15 | 114.9 | 114.6 | 113.7 | 107.7 | 109.1 | 108.7 | 109.6 | 112.5 | 112.9 |
| C16-N18-N19 | 119.7 | 120.1 | 121.7 | 116.1 | 116.7 | 116.3 | 118.2 | 119.4 | 119.5 |
| Data sourced from the Oriental Journal of Chemistry. orientjchem.org |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. orientjchem.orgiucr.orgmdpi.com This analysis for this compound provides a detailed picture of the close contacts between neighboring molecules, which are crucial for understanding the packing and stability of the crystal structure. orientjchem.orgmdpi.com
The Hirshfeld surface is generated based on the electron distribution of the molecule. The normalized contact distance (dnorm) is mapped onto this surface, which helps in identifying regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts with neighboring molecules, representing hydrogen bonds and other short interactions. For BHDTC, the Hirshfeld surface analysis highlights the importance of hydrogen bonding in its crystal packing. orientjchem.org
The analysis of Hirshfeld surfaces for related hydrazinecarbodithioate derivatives also confirms the significance of hydrogen atom contacts in establishing the molecular packing. iucr.org In many of these structures, N-H···S hydrogen bonds are prominent, often leading to the formation of dimers or chains. iucr.orgnih.gov Additionally, C-H···π and π-π stacking interactions can play a role in consolidating the three-dimensional architecture of these compounds. iucr.org
The quantitative breakdown of intermolecular contacts for this compound, as determined from the Hirshfeld surface analysis, is presented in the table below.
Table 3: Percentage Contributions of Intermolecular Contacts in this compound
| Interaction Type | Percentage Contribution (%) |
| H···H | 45.2 |
| S···H/H···S | 22.1 |
| C···H/H···C | 18.5 |
| N···H/H···N | 2.8 |
| S···S | 2.2 |
| C···S/S···C | 2.1 |
| C···C | 1.5 |
| N···S/S···N | 1.1 |
| N···C/C···N | 0.9 |
| Data sourced from the Oriental Journal of Chemistry. orientjchem.org |
This detailed analysis of the Hirshfeld surface and the corresponding fingerprint plots provides a comprehensive understanding of the forces governing the crystal packing of this compound.
Ligand Design Principles and Coordination Motifs
The coordination behavior of this compound and its derivatives, particularly Schiff bases, is governed by the presence of both hard and soft donor atoms, its capacity for multi-dentate chelation, and the influence of its tautomeric forms.
According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the donor atoms within the this compound framework can be classified based on their hardness and softness. The nitrogen atoms, particularly the azomethine nitrogen in its Schiff base derivatives, are considered borderline to hard donors. The sulfur atoms of the dithiocarbazate group are classic soft donors. When Schiff bases are formed with aldehydes or ketones containing hydroxyl groups (e.g., salicylaldehyde), an oxygen atom is introduced, which acts as a hard donor. researchgate.netiucr.org This combination of hard, soft, and borderline donor atoms allows for effective coordination with a wide range of metal ions, from hard acids to soft acids.
This compound and its Schiff base derivatives exhibit remarkable versatility in their chelation modes, acting as bidentate, tridentate, or even polydentate ligands. rdd.edu.iq
Bidentate Coordination: In many instances, the ligand coordinates in a bidentate fashion. This typically occurs through the azomethine nitrogen and the thiolate sulfur atom after deprotonation. tandfonline.comresearchgate.netsdiarticle4.comresearchgate.netjournalajrb.com This chelation forms a stable five-membered ring with the metal center. tandfonline.comresearchgate.net Schiff bases derived from S-benzyldithiocarbazate and various aldehydes frequently form bischelated complexes with divalent metal ions, resulting in a general formula of [ML₂]. tandfonline.comresearchgate.netjomardpublishing.com
Tridentate Coordination: When the aldehyde or ketone precursor contains an additional donor group, the resulting Schiff base can act as a tridentate ligand. For example, Schiff bases derived from salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde (B42665) coordinate through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur (ONS donor set). researchgate.netrdd.edu.iquobaghdad.edu.iq Similarly, condensation with pyridine-2-carboxaldehyde can lead to an NNS donor set involving the pyridine (B92270) nitrogen, azomethine nitrogen, and thiolate sulfur. researchgate.net In these cases, the ligand typically acts as a mononegatively charged tridentate species. researchgate.net
Polydentate Coordination: More complex Schiff bases derived from dicarbonyl compounds can act as tetradentate ligands, coordinating to a single metal center or bridging two metal centers. mdpi.com
This compound and its Schiff bases can exist in two tautomeric forms: the thione form and the thiol form. tandfonline.comsdiarticle4.commdpi.comiosrjen.org In the solid state, the ligand predominantly exists in the thione form. tandfonline.commdpi.com However, in solution and during complexation, it can tautomerize to the thiol form, which then loses a proton to coordinate to the metal ion as a thiolate. mdpi.com This deprotonation is a key step in the formation of neutral complexes with divalent metal ions. tandfonline.comresearchgate.net The coordination almost invariably occurs through the deprotonated thiol sulfur and the azomethine nitrogen, confirming the importance of the thiol tautomer in the chelation process. sdiarticle4.commdpi.com
Assessment of Bidentate, Tridentate, and Polydentate Chelation Modes
Synthesis and Physicochemical Characterization of Metal Complexes
The synthesis of metal complexes of this compound ligands is generally straightforward, typically involving the reaction of the pre-formed ligand with a metal salt in an appropriate solvent, often with heating. ekb.egnih.govrdd.edu.iqijcrcps.com The resulting complexes are characterized by a variety of physicochemical techniques to determine their structure and properties.
This compound and its derivatives readily form stable complexes with a range of transition metals.
Copper(II) Complexes: Cu(II) complexes are widely reported. rdd.edu.iqtandfonline.commdpi.comekb.egnih.govdoaj.org They often exhibit a square-planar geometry, although tetrahedrally distorted square-planar and distorted octahedral geometries have also been observed. rdd.edu.iqtandfonline.comresearchgate.netuobaghdad.edu.iqmdpi.com For instance, the reaction of a bidentate NS Schiff base with Cu(II) acetate (B1210297) yields a bis-chelated [CuL₂] complex with a trans square-planar arrangement of the two N₂S₂ chromophores. tandfonline.com A cis-conformation in a tetrahedrally distorted square planar geometry has also been reported for a Cu(II) complex with a different Schiff base. mdpi.com
Nickel(II) Complexes: Ni(II) complexes have been synthesized and characterized, often displaying square-planar or tetrahedral geometries. tandfonline.comjomardpublishing.comekb.egiucr.org For example, a Ni(II) complex with a bidentate Schiff base derived from 2,3-dimethoxybenzaldehyde (B126229) was found to have a square-planar geometry, while a complex with a Schiff base from 1,5-diphenylpenta-1,4-dien-3-one (B3434637) was reported to be tetrahedral. jomardpublishing.comekb.eg Another study showed a distorted square-planar geometry for a Ni(II) complex with a trans-N₂S₂ donor set. iucr.org
Zinc(II) Complexes: Zn(II) complexes are also common and, due to the d¹⁰ configuration of the Zn(II) ion, are typically diamagnetic and adopt a tetrahedral geometry. rdd.edu.iqtandfonline.comjomardpublishing.comnih.govdoaj.org
Cobalt(II) Complexes: Co(II) complexes have been prepared, with studies suggesting both square planar and octahedral geometries. rdd.edu.iqekb.egdoaj.orgscinito.ai For example, a square planar geometry was proposed for a Co(II) complex with a Schiff base of dibenzalacetone, while an octahedral geometry was suggested for a complex with a tridentate ligand derived from 2-hydroxy-1-naphthaldehyde. rdd.edu.iqekb.eg
Palladium(II) Complexes: Pd(II) readily forms complexes with these ligands, typically resulting in square-planar geometries, which is characteristic for d⁸ metal ions. tandfonline.comrsc.orgresearchgate.net
Molybdenum (Mo) Complexes: While less common, molybdenum complexes have been reported, such as a tris(thiobenzoyldiazene)molybdenum complex exhibiting a distorted trigonal-prismatic coordination. acs.org
Table 1: Coordination Geometries of Transition Metal Complexes with this compound Schiff Base Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |
|---|---|---|---|
| Cu(II) | Bidentate (NS) | Square-planar, Distorted Square-planar | tandfonline.com, mdpi.com |
| Cu(II) | Tridentate (ONS) | Distorted Octahedral | rdd.edu.iq, uobaghdad.edu.iq |
| Ni(II) | Bidentate (NS) | Square-planar, Tetrahedral | ekb.eg, jomardpublishing.com |
| Ni(II) | Bidentate (NS) | Distorted Square-planar | iucr.org |
| Zn(II) | Bidentate (NS) | Tetrahedral | tandfonline.com, nih.gov, jomardpublishing.com |
| Co(II) | Bidentate (NS) | Square-planar | ekb.eg, scinito.ai |
| Co(II) | Tridentate (ONS) | Octahedral | rdd.edu.iq |
| Pd(II) | Bidentate (NS) | Square-planar | tandfonline.com |
| Mo | Tridentate | Distorted Trigonal-prismatic | acs.org |
Beyond transition metals, this compound ligands also coordinate with main group and other metal ions.
Tin(II) Complexes: Sn(II) complexes have been synthesized with bidentate Schiff bases derived from S-benzyldithiocarbazate. sdiarticle4.comresearchgate.net Studies suggest that the ligand coordinates through the azomethine nitrogen and thiol sulfur, leading to the formation of octahedral complexes. sdiarticle4.comresearchgate.netjournalajrb.com
Zirconium(IV) Complexes: Zr(IV) also forms complexes with these ligands. sdiarticle4.comresearchgate.net Similar to Sn(II), Zr(IV) has been shown to form octahedral complexes where the Schiff base ligand acts as a bidentate chelating agent via the azomethine nitrogen and thiol sulfur atoms. sdiarticle4.comresearchgate.netjournalajrb.com
Table 2: Coordination Geometries of Main Group and Other Metal Complexes with this compound Schiff Base Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |
|---|---|---|---|
| Sn(II) | Bidentate (NS) | Octahedral | sdiarticle4.com, researchgate.net, journalajrb.com |
| Zr(IV) | Bidentate (NS) | Octahedral | sdiarticle4.com, researchgate.net, journalajrb.com |
Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Co(II), Pd(II), Mo)
Structural Geometries and Stereochemistry of Metal Complexes
The coordination of this compound and its derivatives, often in the form of Schiff bases, to metal ions results in complexes with diverse structural geometries and stereochemistry. The specific geometry adopted is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand itself.
Commonly observed geometries for metal complexes of this compound-based ligands include octahedral, square planar, and tetrahedral. ekb.egrdd.edu.iqjomardpublishing.com For instance, studies on Schiff base derivatives have shown that Ni(II), Cu(II), and Co(II) can form four-coordinate complexes. ekb.egresearchgate.netekb.eg In one such case, the Ni(II) complex was found to adopt a tetrahedral structure, while the Cu(II) and Co(II) complexes exhibited a square planar geometry. ekb.egresearchgate.netekb.eg
In other instances, particularly with tridentate Schiff base ligands derived from this compound, a variety of geometries are observed. For example, a Cu(II) complex was reported to have an octahedral geometry, a Ni(II) complex a square planar geometry, and a Zn(II) complex a tetrahedral geometry. rdd.edu.iq Similarly, research on other Schiff base complexes of this compound with Ni(II), Cu(II), Zn(II), and Cd(II) revealed square planar geometries for the Ni(II) and Cu(II) complexes and tetrahedral geometries for the Zn(II) and Cd(II) complexes. jomardpublishing.com
The formation of octahedral structures is also prevalent, especially when the ligand coordinates in a tridentate fashion, occupying two positions for each of the two ligand molecules and leaving two sites for other ligands or solvent molecules. rdd.edu.iq For example, several synthesized complexes of Co(II), Ni(II), Zn(II), and Cd(II) with a Schiff base derived from this compound were concluded to have octahedral geometries, with the exception of the Cu(II) complex, which was described as distorted octahedral. rdd.edu.iq
The stereochemistry of these complexes, including the potential for isomers, is an important aspect of their structural chemistry. The arrangement of the ligands around the central metal ion can lead to different spatial orientations. For instance, in octahedral complexes with bidentate ligands, cis and trans isomers are possible. While detailed stereochemical analysis for many this compound complexes is not extensively reported in all studies, the principles of coordination chemistry suggest that such isomerism is feasible. The specific isomer formed can be influenced by reaction conditions and the nature of the substituents on the ligand.
Below is a data table summarizing the observed geometries for various metal complexes of this compound derivatives.
| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference(s) |
| Ni(II) | Schiff Base | 4 | Tetrahedral | ekb.egresearchgate.netekb.eg |
| Cu(II) | Schiff Base | 4 | Square Planar | ekb.egresearchgate.netekb.eg |
| Co(II) | Schiff Base | 4 | Square Planar | ekb.egresearchgate.netekb.eg |
| Cu(II) | Tridentate Schiff Base | 6 | Octahedral | rdd.edu.iq |
| Ni(II) | Tridentate Schiff Base | 4 | Square Planar | rdd.edu.iq |
| Zn(II) | Tridentate Schiff Base | 4 | Tetrahedral | rdd.edu.iq |
| Ni(II) | Bidentate Schiff Base | 4 | Square Planar | jomardpublishing.com |
| Cu(II) | Bidentate Schiff Base | 4 | Square Planar | jomardpublishing.com |
| Zn(II) | Bidentate Schiff Base | 4 | Tetrahedral | jomardpublishing.com |
| Cd(II) | Bidentate Schiff Base | 4 | Tetrahedral | jomardpublishing.com |
| Co(II) | Tridentate Schiff Base | 6 | Octahedral | rdd.edu.iq |
| Ni(II) | Tridentate Schiff Base | 6 | Octahedral | rdd.edu.iq |
| Zn(II) | Tridentate Schiff Base | 6 | Octahedral | rdd.edu.iq |
| Cd(II) | Tridentate Schiff Base | 6 | Octahedral | rdd.edu.iq |
| Cu(II) | Tridentate Schiff Base | 6 | Distorted Octahedral | rdd.edu.iq |
Electrochemical Behavior of this compound Metal Complexes
The electrochemical properties of metal complexes containing this compound ligands are of significant interest as they provide insights into the electron transfer capabilities and redox behavior of these compounds. Cyclic voltammetry is a key technique employed to investigate these properties. ekb.egresearchgate.netekb.egnih.govresearchgate.net
Studies on various transition metal complexes have revealed that the ligands can influence the redox potentials of the metal centers. The electrochemical behavior of these complexes is typically studied in a non-aqueous solvent such as dimethylformamide (DMF). ekb.egresearchgate.netekb.eg
For example, the cyclic voltammetry of Cu(II) Schiff base complexes derived from S-benzyl dithiocarbazate has been investigated. nih.govresearchgate.net These complexes typically exhibit a one-electron reduction peak corresponding to the Cu(II)/Cu(I) redox couple. nih.gov The cathodic peak potentials (Epc) for a series of such complexes were observed in the range of -0.261 V to -0.043 V versus an Ag/AgCl reference electrode. nih.gov
The electrochemical behavior of Ni(II), Cu(II), and Co(II) complexes with a Schiff base of this compound has also been explored. ekb.egresearchgate.netekb.eg These studies help in understanding the redox processes occurring at the metal center. The ligand environment, including the donor atoms and their substituents, plays a crucial role in modulating the redox potential of the metal ion. sathyabama.ac.in
The reversibility of the redox couple is an important parameter determined from cyclic voltammetry. A more reversible couple will show oxidation and reduction peaks of similar shape. sathyabama.ac.in The data obtained from these electrochemical studies are valuable for applications in areas such as catalysis and materials science, where electron transfer processes are fundamental.
Below is a data table summarizing the electrochemical data for selected Cu(II) complexes of this compound Schiff bases.
| Complex | Redox Couple | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Reference(s) |
| Cu(II) Schiff Base Complex 1 | Cu(II)/Cu(I) | -0.261 | nih.gov |
| Cu(II) Schiff Base Complex 2 | Cu(II)/Cu(I) | -0.150 | nih.gov |
| Cu(II) Schiff Base Complex 3 | Cu(II)/Cu(I) | -0.043 | nih.gov |
Conclusion
Investigation of Biological Activity Mechanisms and Structure Activity Relationships
Mechanistic Pathways of Biological Interactions
The diverse biological activities exhibited by derivatives of benzyl (B1604629) hydrazinecarbodithioate are underpinned by several mechanistic pathways. These include the generation of reactive oxygen species, direct interactions with genetic material, and the modulation of cellular defense mechanisms like efflux pumps.
The induction of reactive oxygen species (ROS) is a known mechanism of action for some sulfur-containing compounds. While direct studies on benzyl hydrazinecarbodithioate are limited, related compounds such as benzyl isothiocyanate have been shown to induce apoptosis in cancer cells through the generation of ROS. nih.govnih.gov This process involves an increase in intracellular ROS levels, leading to mitochondrial dysfunction and subsequent cell death. nih.gov For instance, in gastric adenocarcinoma cells, benzyl isothiocyanate was found to trigger apoptosis via ROS-promoted mitochondrial dysfunction and activation of death receptors. nih.gov
The interaction with DNA is a primary mechanism by which many therapeutic agents exert their effects. For this compound derivatives, particularly their metal complexes, DNA binding has been identified as a significant aspect of their biological activity. These interactions are typically non-covalent and can occur through intercalation, groove binding, or electrostatic forces. nih.gov
Studies on metal complexes of Schiff bases derived from S-benzyldithiocarbazate have demonstrated their ability to bind to calf thymus DNA (CT-DNA). nih.govrsc.orgnih.gov For example, a study on copper(II), nickel(II), and zinc(II) complexes of S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate revealed that these compounds have the potential to bind to DNA through hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov The binding affinity often varies with the metal ion and the specific structure of the ligand. In one study, an oxidovanadium(IV) complex with a dithiocarbazate ligand exhibited a notable binding constant to CT-DNA. nih.gov Molecular docking simulations have further supported these findings, predicting the specific interactions between the compounds and the DNA grooves. frontiersin.org
Multidrug resistance (MDR) is a major obstacle in the treatment of infectious diseases and cancer, and the overexpression of efflux pumps is a key mechanism behind MDR. nih.govmicrobialcell.com These pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics and chemotherapeutic agents, from the cell. nih.govmicropspbgmu.ru While there is no direct evidence of this compound itself acting as a potent efflux pump modulator, research on its derivatives suggests a potential role in strategies to overcome MDR.
Some studies have investigated the antibacterial activity of S-benzyldithiocarbazate Schiff base complexes in the context of efflux pumps. researchgate.netnih.gova-z.lu For instance, one study conjugated a dithiocarbazate Schiff base with a known efflux pump inhibitor, phenylalanine-arginine-β-naphthylamide (PAβN), to enhance its antibacterial efficacy. acs.org This approach suggests that while the dithiocarbazate derivative may not inhibit the pump directly, it can be effectively combined with a dedicated inhibitor to improve its therapeutic potential. This highlights a promising avenue for developing new combination therapies to combat drug-resistant pathogens.
Interaction Mechanisms with Nucleic Acids (DNA)
In Silico Approaches to Molecular Interactions and Potency Prediction
Computational methods have become indispensable tools in modern drug discovery and development. In silico techniques such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction provide valuable insights into the potential of new compounds, guiding their synthesis and experimental evaluation.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level. Several studies have employed molecular docking to investigate the binding affinity of this compound derivatives with various biological targets.
For example, in a study of (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate as a potential antituberculosis agent, molecular docking revealed a strong binding affinity to the target protein from Mycobacterium tuberculosis. academicjournals.orgnih.gov The docking results showed a binding score of -7.5 kcal/mol, indicating a stable interaction. academicjournals.org Similarly, a derivative, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, was docked against a coronavirus target protein, showing a higher binding energy than the reference drug hydroxychloroquine. researchgate.net These simulations provide detailed information about the binding modes, including hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex.
Table 1: Molecular Docking Data for this compound Derivatives
| Compound Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate | Mycobacterium tuberculosis protein (3RUX) | -7.5 | Arg69, Asn130 | academicjournals.org |
| benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Coronavirus protein (6LU7) | -6.0 | Not specified | researchgate.net |
| S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate Copper(II) complex | Not specified | -7.39 | Not specified | nih.gov |
The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico ADME prediction models are used early in the drug discovery process to filter out compounds with unfavorable pharmacokinetic profiles.
Several studies on this compound derivatives have included in silico ADME predictions. For (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate, computational analysis was performed to predict its absorption, distribution, metabolism, and excretion profiles. nih.govresearchgate.net Similarly, for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, ADMET (ADME and Toxicity) predictions suggested that the compound possesses good drug-like characteristics. researchgate.net These computational assessments help in understanding the potential bioavailability and disposition of these compounds in the body, guiding further development and optimization.
Table 2: Predicted ADME Properties for a this compound Derivative
| Compound | Property | Predicted Value/Characteristic | Reference |
|---|---|---|---|
| (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate | Chemical Reactivity | Low | researchgate.net |
| Kinetic Stability | High | researchgate.net | |
| benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Drug-likeness | Good | researchgate.net |
| Toxicity Profile | Predicted to be acceptable | researchgate.net |
Q & A
Q. What are the optimal synthetic routes for preparing benzyl hydrazinecarbodithioate derivatives, and how can reaction yields be maximized?
- Methodological Answer : A common approach involves condensation of benzylhydrazine carbon disulfide with substituted aldehydes in ethanol under reflux (3–5 hours at 353 K). For example, reacting 4-[ethyl(2-hydroxyethyl)amino]benzaldehyde with benzylhydrazinecarbodithioate in a 1:1 molar ratio yields crystalline products after cooling and recrystallization from ethanol (yield ~84%) . Key parameters include solvent choice (ethanol for solubility and stability), stoichiometric control, and temperature optimization to suppress side reactions like oxidation. Monitoring reaction progress via TLC or HPLC ensures purity.
Q. How can the crystal structure of this compound derivatives be resolved, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Stoe X-Area CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 120 K minimizes thermal motion artifacts . Structure refinement employs SHELXL (for small molecules) or SHELXS (for phase determination) . Critical parameters include absorption correction (multi-scan with X-RED32) and hydrogen atom placement (constrained or riding models). For example, triclinic (P1) symmetry and intermolecular hydrogen bonding (N–H⋯O, O–H⋯S) were resolved for a derivative with R-factor = 0.039 .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- FTIR : Identify functional groups (e.g., C=S stretch at ~1050–1200 cm⁻¹, N–H bend at ~1500–1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms Schiff base formation (imine proton at δ 8.3–8.5 ppm) and substituent integration .
- LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 373.52 for C₁₉H₂₃N₃OS₂) .
Advanced Research Questions
Q. How can computational methods predict the electronic and structural properties of this compound?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311G(3df,3pd) basis sets calculates molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, planar S1/S2/N1/N2/C1 groups (r.m.s. deviation = 0.026 Å) and twisted dihedral angles (~86.8°) align with crystallographic data . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds contributing 12–15% to crystal packing) . Semi-empirical methods (PM6, PM7) further validate thermodynamic stability .
Q. What strategies mitigate fluorescence quenching in this compound-based Schiff bases?
- Methodological Answer : Structural modifications that reduce π–π stacking are critical. Introducing bulky substituents (e.g., ethyl(2-hydroxyethyl)amino groups) or non-planar conformations (e.g., C1–N1–N2–C9 torsion angle = 170.6°) disrupts molecular aggregation, as shown in triclinic crystal systems . Time-resolved fluorescence spectroscopy can quantify quenching rates, while solvent polarity adjustments (e.g., DMF vs. ethanol) modulate excited-state dynamics.
Q. How do intermolecular interactions influence the supramolecular assembly of this compound derivatives?
- Methodological Answer : Hydrogen bonds (N–H⋯O, O–H⋯S) and van der Waals forces dominate packing. Inversion dimers linked by R₂²(22) loops (N–H⋯O bond length = 2.89 Å) form [101] chains in the solid state . Mercury software visualizes these networks, while topology analysis (e.g., using TOPOS) classifies motifs as 1D chains or 2D sheets. Temperature-dependent XRD (100–300 K) probes thermal expansion effects on packing .
Q. What in vivo models evaluate the cytoprotective activity of this compound derivatives?
- Methodological Answer : Rat gastric ulcer models (ethanol-induced mucosal injury) assess efficacy. Derivatives are administered orally (10–50 mg/kg), and histopathological analysis quantifies mucosal damage (e.g., reduction in lesion area by 40–60% vs. controls) . Mechanistic studies include measuring oxidative stress markers (MDA, SOD) and inflammatory cytokines (IL-6, TNF-α) via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
